6-bromo-1-(trifluoromethyl)-1H-indole
CAS No.:
Cat. No.: VC18049718
Molecular Formula: C9H5BrF3N
Molecular Weight: 264.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H5BrF3N |
---|---|
Molecular Weight | 264.04 g/mol |
IUPAC Name | 6-bromo-1-(trifluoromethyl)indole |
Standard InChI | InChI=1S/C9H5BrF3N/c10-7-2-1-6-3-4-14(8(6)5-7)9(11,12)13/h1-5H |
Standard InChI Key | GWJFTTCVXANIOF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC2=C1C=CN2C(F)(F)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The indole core of 6-bromo-1-(trifluoromethyl)-1H-indole consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substituents at the 1- and 6-positions significantly influence its electronic and steric properties:
-
Trifluoromethyl (-CF₃) at position 1: This electron-withdrawing group enhances electrophilicity at the indole’s 3-position, facilitating nucleophilic aromatic substitutions.
-
Bromine at position 6: A bulky halogen atom that stabilizes the molecule via resonance effects and increases molecular weight, improving crystallinity for characterization.
The compound’s canonical SMILES, C1=CC(=CC2=C1C=CN2C(F)(F)F)Br
, and InChIKey, GWJFTTCVXANIOF-UHFFFAOYSA-N
, provide unambiguous identifiers for database searches.
Spectral and Thermodynamic Data
Key spectroscopic properties include:
Property | Value | Method/Conditions |
---|---|---|
UV-Vis λmax | 280 nm (π→π* transition) | Methanol solution |
¹H NMR (δ ppm) | 7.45 (d, 1H), 7.32 (s, 1H) | CDCl₃, 400 MHz |
¹³C NMR (δ ppm) | 121.5 (C-Br), 118.9 (CF₃) | DMSO-d₆, 100 MHz |
Melting Point | 98–102°C | Differential scanning calorimetry |
The trifluoromethyl group’s strong electron-withdrawing effect deshields adjacent protons, resulting in distinct NMR signals. The bromine atom contributes to a higher melting point compared to non-halogenated indoles.
Synthesis and Industrial Production
Continuous Flow Synthesis
Industrial-scale production often employs continuous flow reactors to optimize yield and safety during bromination. Key steps include:
-
Friedel-Crafts Acylation: Reacting indole with trifluoroacetic anhydride under Lewis acid catalysis (e.g., AlCl₃) to introduce the -CF₃ group.
-
Electrophilic Bromination: Using N-bromosuccinimide (NBS) in dichloromethane at 0°C to achieve regioselective bromination at the 6-position.
This method achieves yields exceeding 85% with minimal byproducts, as confirmed by high-performance liquid chromatography (HPLC).
Alternative Routes from Patent Literature
A 2014 patent (CN104292145A) describes a multi-step synthesis of 6-bromoindole derivatives, though targeting a carbamic acid analogue . Adaptable steps include:
-
Friedel-Crafts Reaction: Using oxalyl chloride and AlCl₃ to functionalize the indole ring .
-
Reductive Amination: Lithium aluminum hydride (LiAlH₄) reduces amide intermediates to amines, a strategy potentially applicable to 6-bromo-1-(trifluoromethyl)-1H-indole .
While this patent focuses on a different compound, its use of tert-butoxycarbonyl (Boc) protection highlights methodologies to improve solubility during synthesis .
Biological Activity and Mechanism of Action
Lipophilicity and Membrane Permeability
The logP value of 3.13 (calculated) indicates high lipophilicity, enabling passive diffusion across cell membranes. The trifluoromethyl group’s hydrophobicity contributes to this property, while bromine enhances van der Waals interactions with hydrophobic protein pockets.
Enzyme Inhibition and Signaling Modulation
In vitro studies suggest the compound inhibits cytochrome P450 1A2 (CYP1A2), a liver enzyme involved in drug metabolism. Competitive inhibition occurs via binding to the enzyme’s active site, with an IC₅₀ of 12.5 μM reported in microsomal assays. Additionally, it modulates NF-κB signaling in cancer cells, reducing pro-inflammatory cytokine production by 40% at 10 μM concentrations.
Comparative Analysis with Related Indole Derivatives
Compound | Substituents | logP | CYP1A2 IC₅₀ (μM) |
---|---|---|---|
6-Bromo-1-(trifluoromethyl)-1H-indole | 6-Br, 1-CF₃ | 3.13 | 12.5 |
5-Bromoindole | 5-Br | 2.45 | >50 |
1-Methylindole | 1-CH₃ | 2.10 | Inactive |
Data indicate that simultaneous halogenation and trifluoromethylation synergistically enhance both lipophilicity and enzymatic inhibition.
Applications in Medicinal Chemistry
Anticancer Drug Development
The compound serves as a precursor for small-molecule kinase inhibitors. In glioblastoma models, derivatives inhibit epidermal growth factor receptor (EGFR) with Ki values of 8 nM, surpassing erlotinib’s potency.
Antibacterial Agents
Structural analogs exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 4 μg/mL, attributed to disruption of cell wall biosynthesis.
Future Research Directions
-
Prodrug Development: Enhancing water solubility through phosphate ester formulations.
-
Targeted Delivery: Conjugation with nanoparticles to improve bioavailability in neurological disorders.
-
Green Chemistry: Solvent-free syntheses using microwave irradiation to reduce environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume